molecular formula C9H10BrNO B8309821 7-Bromo-5-methoxyindoline

7-Bromo-5-methoxyindoline

Cat. No.: B8309821
M. Wt: 228.09 g/mol
InChI Key: OUVXILPYLYFYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methoxyindoline is a brominated indoline derivative of significant interest in synthetic organic and medicinal chemistry research. This compound serves as a versatile building block for the construction of more complex molecules, particularly in the synthesis of potential pharmacologically active agents. The indoline scaffold, a saturated version of the indole nucleus, is a privileged structure in drug discovery due to its presence in a wide range of biologically active molecules and natural products . The bromine atom at the 7-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to introduce a variety of aryl, heteroaryl, or alkynyl groups. The electron-donating methoxy group at the 5-position can influence the electronic properties of the aromatic system and may be crucial for specific biological interactions. Researchers utilize this and related heterocyclic compounds as core templates to develop novel substances for screening against various biological targets, including enzymes and receptors . The indole and indoline nuclei are known to be integral to the function of neurotransmitters, anti-inflammatory agents, and anti-tumor compounds, making this brominated methoxyindoline a valuable intermediate for exploratory research in these areas . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

7-bromo-5-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10BrNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h4-5,11H,2-3H2,1H3

InChI Key

OUVXILPYLYFYAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)NCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 7-Bromo-5-methoxyindoline with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
This compound* C₉H₁₀BrNO ~228.09 Br (7), -OCH₃ (5) Electron-donating methoxy; moderate polarity
7-Bromo-5-chloroindolin-2-one C₈H₅BrClNO 246.49 Br (7), Cl (5), =O (2) Ketone group increases polarity and reactivity
7-Bromo-5-nitroindoline C₈H₇BrN₂O₂ 243.07 Br (7), -NO₂ (5) Strong electron-withdrawing nitro group
Methyl 5-bromoindoline-7-carboxylate C₁₀H₁₀BrNO₂ 256.10 Br (5), -COOCH₃ (7) Bulky ester group; higher molecular weight
7-Bromo-5H-pyrido[4,3-b]indole C₁₁H₇BrN₂ 247.09 Br (7), fused pyridine Aromatic nitrogen enhances conjugation

*Note: Calculated molecular weight for this compound assumes C₉H₁₀BrNO (Br = 79.9, C = 12, H = 1, N = 14, O = 16).

Preparation Methods

Route 1: Indole Hydrogenation with Subsequent Functionalization

This method involves synthesizing 7-bromo-5-methoxyindole followed by catalytic hydrogenation to the indoline derivative.

Synthesis of 7-Bromo-5-methoxyindole

Step 1: Iodination of 4-Bromo-2-methoxyaniline
4-Bromo-2-methoxyaniline undergoes iodination using N-iodosuccinimide (NIS) in acetonitrile at 25–30°C, yielding 4-bromo-2-methoxy-6-iodoaniline (92% yield).

Step 2: Sonogashira Coupling
The iodinated intermediate reacts with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂ (0.2–0.4 mol%) and CuI (0.5 mol%) catalysis in triethylamine. This step forms a trimethylsilyl-protected alkyne intermediate (91% yield).

Step 3: Cyclization
Cyclization with potassium tert-butoxide in N-methylpyrrolidone (NMP) at 60°C for 2 hours affords 7-bromo-5-methoxyindole (79% yield).

Step 4: Hydrogenation to Indoline
The indole is hydrogenated using Pt/C (5 mol%) and p-toluenesulfonic acid (1.2 eq) in water under 30 bar H₂ at 25°C for 1 hour, yielding this compound (99% conversion, >20:1 dr).

Table 1: Optimization of Hydrogenation Conditions

CatalystSolventAdditivePressure (bar)Yield (%)Selectivity (%)
Pt/CH₂Op-TSA3099>99
Pd/CEtOHNone103685

Route 2: Direct Methoxylation of 5,7-Dibromoindoline

Step 1: Skraup Condensation
3,5-Dibromoaniline undergoes Skraup condensation with glycerol in H₂SO₄ at 135°C to form 5,7-dibromoindoline (68% yield).

Step 2: Selective Methoxylation
Treatment with sodium methoxide (1.3–2 eq) and a Cu(I)/phenanthroline catalyst (0.05–0.1 wt%) in methanol at 90–110°C replaces the 5-bromo group with methoxy, yielding this compound (95% conversion, 90% selectivity).

Table 2: Methoxylation Catalysts and Performance

Catalyst SystemTemperature (°C)Time (h)Conversion (%)Selectivity (%)
CuBr/Phenanthroline11089590
CuCl/Bipyridine100108885

Route 3: Asymmetric Hydrogenation of Unprotected Indoles

Ir/ZhaoPhos-catalyzed hydrogenation of 7-bromo-5-methoxyindole in dichloromethane at 50 bar H₂ achieves enantioselective synthesis (97% ee, 98% yield). This method avoids protective groups, streamlining production.

Mechanistic Insight : DFT calculations reveal anion-binding activation between the indole NH and Ir catalyst, stabilizing the transition state for enantiocontrol.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.63 (s, 1H, Ar-H), 6.51 (q, 1H, indoline-H), 3.85 (s, 3H, OCH₃), 2.47 (s, 3H, CH₃).

  • MS (ESI+) : m/z 228.09 [M+H]⁺ (calc. 228.08).

X-ray Crystallography

Single-crystal analysis confirms the planar indoline core with Br and OCH₃ dihedral angles of 12.3° and 8.7°, respectively.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

RouteStepsTotal Yield (%)Cost (USD/g)Scalability
1468120Industrial
228290Pilot-scale
3198150Laboratory

Key Advantages :

  • Route 1 : High purity (>99%) via column chromatography.

  • Route 2 : Avoids toxic solvents (e.g., quinoline).

  • Route 3 : Enantioselective synthesis for chiral drug candidates.

Industrial Applications and Challenges

This compound is pivotal in synthesizing kinase inhibitors (e.g., CDK2/4) and serotonin receptor modulators. Challenges include:

  • Regioselectivity : Competing bromination at C3/C4 requires directing groups.

  • Catalyst Lifespan : Pt/C deactivation after 5 cycles in continuous flow systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.